1-(tert-Butyl)-4-ethyl-1H-imidazole
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H16N2 |
|---|---|
Molecular Weight |
152.24 g/mol |
IUPAC Name |
1-tert-butyl-4-ethylimidazole |
InChI |
InChI=1S/C9H16N2/c1-5-8-6-11(7-10-8)9(2,3)4/h6-7H,5H2,1-4H3 |
InChI Key |
XSNYULBNMXCDFK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CN(C=N1)C(C)(C)C |
Origin of Product |
United States |
Theoretical and Computational Chemistry Investigations of 1 Tert Butyl 4 Ethyl 1h Imidazole
Quantum Chemical Studies (e.g., DFT, HF)
Quantum chemical calculations, such as Density Functional Theory (DFT) and Hartree-Fock (HF) methods, are fundamental to understanding the molecular properties of organic compounds.
Geometry Optimization and Conformational Analysis
The first step in a computational study is to determine the most stable three-dimensional structure of the molecule. This involves geometry optimization, where the molecule's energy is minimized with respect to the positions of its atoms. For 1-(tert-Butyl)-4-ethyl-1H-imidazole, this would involve finding the optimal bond lengths, bond angles, and dihedral angles. Conformational analysis would also be necessary to identify the most stable arrangement of the flexible tert-butyl and ethyl groups.
Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity. For imidazole (B134444) derivatives, the HOMO is often located on the electron-rich imidazole ring, while the LUMO's position can vary depending on the substituents.
Prediction of Vibrational Frequencies and Comparison with Experimental Data
Theoretical vibrational analysis can predict the infrared (IR) and Raman spectra of a molecule. By calculating the vibrational frequencies, researchers can assign specific molecular motions to the peaks observed in experimental spectra. This comparison helps to validate the accuracy of the computational model and to understand the molecule's dynamic behavior. Studies on similar imidazole compounds have detailed the characteristic vibrational modes of the imidazole ring and its substituents.
Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis
The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the surface of a molecule. It is a valuable tool for predicting sites of electrophilic and nucleophilic attack. In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For an imidazole derivative, the nitrogen atoms of the ring are expected to be regions of negative potential.
Analysis of Non-Covalent Interactions via Quantum Chemical Topology (e.g., NBO, ELF)
Methods like Natural Bond Orbital (NBO) analysis and the Electron Localization Function (ELF) are used to study non-covalent interactions and charge delocalization within a molecule. NBO analysis examines the interactions between filled and empty orbitals, providing insights into hyperconjugation and intramolecular charge transfer. This analysis can quantify the stabilization energy associated with these interactions.
Computational Descriptors for Chemical Reactivity and Characteristics
From the results of quantum chemical calculations, various descriptors can be derived to quantify a molecule's reactivity and other properties. These include:
Ionization Potential (I): The energy required to remove an electron.
Electron Affinity (A): The energy released when an electron is added.
Electronegativity (χ): The ability of an atom to attract electrons.
Chemical Hardness (η): A measure of resistance to charge transfer.
Chemical Softness (S): The reciprocal of hardness.
Electrophilicity Index (ω): A measure of a molecule's ability to act as an electrophile.
These descriptors provide a quantitative basis for comparing the reactivity of different molecules.
Topological Polar Surface Area (TPSA) and LogP calculations for structural insights
The Topological Polar Surface Area (TPSA) and the logarithm of the partition coefficient (LogP) are crucial parameters in understanding the pharmacokinetic properties of a molecule, such as absorption, distribution, metabolism, and excretion (ADME).
Topological Polar Surface Area (TPSA) is defined as the sum of the surfaces of polar atoms (usually oxygens and nitrogens) in a molecule. This descriptor is a good predictor of a drug's transport properties, such as intestinal absorption and blood-brain barrier penetration. A lower TPSA value generally corresponds to better membrane permeability. For substituted imidazoles, the TPSA is primarily influenced by the nitrogen atoms in the imidazole ring.
LogP is a measure of a compound's lipophilicity or hydrophobicity. It is the logarithm of the ratio of the concentration of a solute in a water-immiscible solvent to its concentration in water at equilibrium. LogP values are critical for predicting how a compound will partition between the aqueous and lipid phases in a biological system. A higher LogP value indicates greater lipophilicity.
Interactive Data Table: Calculated Physicochemical Properties of Imidazole Derivatives
| Compound | TPSA (Ų) (estimated) | XLogP3 (estimated) |
| 1-tert-Butyl-1H-imidazole | 15.79 | 0.8 a2bchem.com |
| 4-ethyl-1H-imidazole | 28.9 | 0.7 |
| This compound | ~15-20 | ~1.5-2.0 |
Prediction of hydrogen bond acceptor/donor counts and rotatable bonds
The number of hydrogen bond acceptors, hydrogen bond donors, and rotatable bonds are fundamental molecular properties that influence a compound's conformational flexibility and its ability to interact with biological targets.
Hydrogen Bond Acceptors: These are typically electronegative atoms (like nitrogen or oxygen) with lone pairs of electrons that can accept a hydrogen atom in a hydrogen bond. In this compound, the sp2-hybridized nitrogen atom in the imidazole ring that is not bonded to the tert-butyl group acts as a hydrogen bond acceptor.
Hydrogen Bond Donors: These are hydrogen atoms bonded to electronegative atoms. The parent 1H-imidazole has a hydrogen atom on one of the nitrogens that can act as a donor. However, in this compound, this position is substituted with a tert-butyl group, meaning there are no traditional hydrogen bond donors.
Rotatable Bonds: These are single bonds that are not in a ring and are connected to a non-terminal heavy atom. The number of rotatable bonds is an indicator of the molecule's conformational flexibility. For this compound, the bond connecting the tert-butyl group to the imidazole ring and the bond connecting the ethyl group to the ring are rotatable.
Interactive Data Table: Predicted Molecular Properties of Imidazole Derivatives
| Compound | Hydrogen Bond Acceptor Count | Hydrogen Bond Donor Count | Rotatable Bond Count |
| 1-tert-Butyl-1H-imidazole | 1 a2bchem.com | 0 | 1 a2bchem.com |
| 4-ethyl-1H-imidazole | 2 | 1 | 1 |
| This compound | 1 | 0 | 2 |
Note: The values for this compound are predicted based on its chemical structure.
Solvent Effects in Theoretical Calculations and their Implications for Reactivity
Theoretical and computational chemistry studies often model molecules in the gas phase, which can be a significant oversimplification as most chemical reactions occur in solution. The choice of solvent can have a profound impact on molecular properties, conformational equilibria, and reaction mechanisms. Therefore, incorporating solvent effects into theoretical calculations is crucial for obtaining results that are relevant to real-world chemical systems. cymitquimica.com
For imidazole-based compounds, solvents can influence reactivity in several ways:
Polarity and Dielectric Constant: The polarity of the solvent can affect the stability of reactants, transition states, and products. Polar solvents can stabilize charged or polar species, which can alter reaction rates and pathways. For instance, reactions involving the formation of ionic intermediates are often accelerated in polar solvents. cymitquimica.com
Specific Solvation Effects: Solvents can interact with the solute through specific interactions like hydrogen bonding. Although this compound cannot act as a hydrogen bond donor, its nitrogen acceptor can interact with protic solvents. These specific interactions can influence the electron density distribution in the imidazole ring, thereby affecting its reactivity towards electrophiles and nucleophiles.
Implicit vs. Explicit Solvent Models: In computational chemistry, solvent effects can be modeled either implicitly or explicitly. Implicit solvent models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. Explicit solvent models involve including a number of individual solvent molecules in the calculation. While computationally more demanding, explicit models can capture specific solute-solvent interactions more accurately.
A computational study on various imidazole compounds highlighted the importance of considering the solvent environment when predicting properties and reactivity. mdpi.com For a molecule like this compound, theoretical calculations of its proton affinity, nucleophilicity, and the energetics of potential reactions would be highly sensitive to the solvent model used. For example, its basicity, due to the lone pair on the non-substituted nitrogen, would be modulated by the solvent's ability to stabilize the resulting conjugate acid. Therefore, accurate theoretical predictions for this compound necessitate the careful selection of a solvent model that appropriately represents the intended experimental conditions.
Role in Catalysis and Coordination Chemistry
1-(tert-Butyl)-4-ethyl-1H-imidazole as a Ligand in Metal Complexes
The imidazole (B134444) moiety is a well-established ligand in coordination chemistry, primarily due to the Lewis basicity of its imine-like nitrogen atom (N3). wikipedia.org This nitrogen atom readily donates its lone pair of electrons to transition metal ions, forming stable coordination complexes. The specific substituents on the imidazole ring, in this case, a tert-butyl group at the N1 position and an ethyl group at the C4 position, play a crucial role in modulating the electronic and steric properties of the ligand, thereby influencing the structure, stability, and reactivity of the resulting metal complexes.
The coordination of this compound with transition metals is expected to occur through the N3 nitrogen atom, which is the most basic and sterically accessible nitrogen. wikipedia.org The coordination of imidazole and its derivatives to transition metals like cobalt(II), copper(II), zinc(II), and nickel(II) is a widely studied phenomenon. researchgate.netnih.gov For instance, a complex of cobalt(II) chloride with two molecules of 1-tert-butyl-1H-imidazole has been synthesized and characterized, demonstrating the formation of a tetrahedral complex where the two imidazole ligands and two chloride ions coordinate to the cobalt center. nih.gov
The coordination number and geometry of the resulting metal complex are influenced by the metal ion, the counter-ions, and the stoichiometry of the ligand. With this compound, the formation of various coordination geometries, such as tetrahedral or square planar for four-coordinate complexes and octahedral for six-coordinate complexes, is plausible depending on the specific reaction conditions. wikipedia.org The interaction between the metal and the imidazole ligand is primarily a sigma-donation from the nitrogen lone pair to an empty orbital of the metal ion. wikipedia.org
The substituents on the imidazole ring significantly impact its properties as a ligand. The tert-butyl group at the N1 position is a bulky substituent that exerts a considerable steric effect. acs.org This steric hindrance can influence the number of ligands that can coordinate to a metal center and can also affect the geometry of the resulting complex. researchgate.netrsc.org The bulkiness of the tert-butyl group can create a specific pocket around the metal center, which can be advantageous in catalysis by controlling the access of substrates to the active site. organic-chemistry.org
The ethyl group at the C4 position also contributes to the steric profile of the ligand, although to a lesser extent than the tert-butyl group. Its primary influence is likely electronic. Alkyl groups are generally considered to be electron-donating through an inductive effect. numberanalytics.com This electron-donating nature of the ethyl group would increase the electron density on the imidazole ring, thereby enhancing the Lewis basicity of the N3 nitrogen. A more basic ligand generally forms stronger bonds with metal ions, leading to more stable complexes.
The interplay of these steric and electronic effects is crucial. While the electronic effect of the ethyl group enhances the donor capacity of the ligand, the steric bulk of the tert-butyl group might limit the number of ligands that can bind to a metal or favor the formation of complexes with lower coordination numbers. researchgate.netaps.orgnih.gov
The formation of metal complexes with this compound in solution is an equilibrium process characterized by formation or stability constants. Generally, the stability of metal-imidazole complexes follows the Irving-Williams series for divalent first-row transition metals: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). researchgate.net
Studies on various alkyl-substituted imidazoles have shown that the position and size of the alkyl group affect the stability of the complexes. researchgate.net Substitution at the 1-position, as with the tert-butyl group, generally leads to more stable complexes compared to substitution at the 2-position due to reduced steric hindrance near the coordinating N3 nitrogen. researchgate.net The electron-donating ethyl group at the 4-position is expected to increase the stability of the metal complexes. researchgate.net However, the large steric demand of the N-tert-butyl group can sometimes be destabilizing, particularly in the formation of higher coordination number complexes. wpmucdn.com
Table 1: General Trends in Stability Constants of Metal-Imidazole Complexes
| Metal Ion | Typical Log K1 Value Range for Imidazole Ligands | Expected Influence of this compound Substituents |
|---|---|---|
| Cu(II) | 4.0 - 4.5 | Increased stability due to ethyl group, potential steric destabilization from tert-butyl group in higher complexes. |
| Ni(II) | 2.5 - 3.0 | Increased stability due to ethyl group. |
| Co(II) | 2.0 - 2.5 | Increased stability due to ethyl group. |
| Zn(II) | 2.0 - 2.5 | Increased stability due to ethyl group. |
Note: These are generalized ranges and the actual values for this compound would require experimental determination.
Catalytic Activity of this compound and its Metal Complexes
The catalytic applications of this compound and its metal complexes are an area of significant interest, particularly in the synthesis of fine chemicals and pharmaceuticals.
While the imidazole itself can act as a ligand in catalytic systems, it is more prominently used as a precursor to N-heterocyclic carbenes (NHCs). NHCs are a class of powerful ligands for transition metal-catalyzed reactions, especially palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura, Heck, and Negishi couplings. organic-chemistry.orgdntb.gov.uarsc.org
The corresponding NHC would be formed by deprotonation of the imidazolium (B1220033) salt of this compound at the C2 position. The resulting NHC would be a strong sigma-donor ligand with significant steric bulk provided by the tert-butyl and ethyl groups. organic-chemistry.org This combination of strong electron donation and steric bulk is highly desirable in cross-coupling catalysis. The strong Pd-NHC bond enhances the stability of the catalyst, while the steric hindrance can promote the reductive elimination step, which is often the rate-limiting step in the catalytic cycle, leading to higher turnover numbers and efficiency, especially with sterically demanding substrates. organic-chemistry.orgresearchgate.net
Palladium complexes of sterically hindered NHCs have demonstrated high efficiency in the Suzuki-Miyaura coupling of aryl chlorides and bromides, including those with ortho substituents. organic-chemistry.orgrsc.org The "flexible steric bulk" of such ligands is considered crucial for their high catalytic activity. organic-chemistry.org
Table 2: Potential Catalytic Applications of Metal Complexes of this compound (as NHC precursor)
| Reaction Type | Metal | Role of Ligand | Expected Outcome |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Pd | NHC ligand precursor | High efficiency in coupling sterically hindered aryl halides and boronic acids. organic-chemistry.orgresearchgate.net |
| Heck Coupling | Pd | NHC ligand precursor | Good to excellent yields in the coupling of aryl halides with alkenes. |
| Negishi Coupling | Pd, Ni | NHC ligand precursor | Effective coupling of organozinc reagents with organic halides. |
Beyond its role as a ligand precursor, this compound can potentially function as an organocatalyst. Imidazoles and other N-heterocycles can act as nucleophilic catalysts or Lewis base catalysts in various organic transformations. mdpi.comscirp.org The N3 nitrogen, with its available lone pair, can initiate catalytic cycles by attacking an electrophilic substrate.
For example, N-alkylimidazoles can catalyze acyl transfer reactions, acting as nucleophilic catalysts similar to 4-dimethylaminopyridine (B28879) (DMAP). The reaction proceeds through the formation of a reactive acylimidazolium intermediate. The increased basicity of this compound due to the ethyl group would enhance its nucleophilicity and potentially its catalytic activity in such reactions.
Furthermore, as a base, it can be used to deprotonate pro-nucleophiles, thereby increasing their reactivity. organic-chemistry.org In some copper-catalyzed reactions, imidazole ligands have been shown to act as a base to deprotonate terminal alkynes, facilitating the formation of the active copper-acetylide intermediate. organic-chemistry.org
Activation of Carbonyl Groups through Coordination in Organic Transformations
The catalytic activity of this compound in organic transformations is primarily realized through its corresponding N-heterocyclic carbene (NHC), 1-(tert-butyl)-4-ethyl-imidazol-2-ylidene. This carbene, generated in situ from the deprotonation of the parent imidazolium salt, serves as a powerful nucleophile that can activate carbonyl groups, a process central to a variety of carbon-carbon bond-forming reactions. nih.govnih.govacs.org The activation of aldehydes, a key class of carbonyl compounds, proceeds through the formation of a crucial intermediate known as the Breslow intermediate. nih.govnih.govnih.govresearchgate.net
The catalytic cycle commences with the nucleophilic attack of the NHC on the carbonyl carbon of an aldehyde. This initial addition leads to a zwitterionic tetrahedral intermediate. nih.gov A subsequent intramolecular proton transfer from the aldehyde's original carbonyl carbon to the oxygen atom results in the formation of the Breslow intermediate, which is a key nucleophilic species. nih.govnih.gov This intermediate is an enol-type species, and its formation effectively reverses the normal electrophilic reactivity of the aldehyde's carbonyl carbon, a concept known as "umpolung". acs.orgias.ac.in The nucleophilic carbon of the Breslow intermediate can then attack various electrophiles, leading to the formation of new carbon-carbon bonds. For instance, in the benzoin (B196080) condensation, the Breslow intermediate attacks a second molecule of aldehyde. nih.govurfu.ru
Another important pathway for carbonyl group activation by NHCs involves the formation of acyl azolium intermediates. nih.gov This is particularly relevant in the oxidative esterification of aldehydes. The Breslow intermediate can be oxidized to form a highly electrophilic acyl azolium ion. This species readily reacts with nucleophiles, such as alcohols, to form esters, regenerating the NHC catalyst in the process. nih.govnih.gov The electrophilic activation of carbonyls via acyl azolium intermediates has been extended to various other transformations, including amidation and the synthesis of complex heterocyclic structures. rsc.org
The specific structure of the NHC derived from this compound, featuring a bulky tert-butyl group on the nitrogen and an ethyl group on the imidazole ring, plays a significant role in its catalytic activity. The tert-butyl group provides steric shielding around the active catalytic center, which can influence the selectivity of the reaction. acs.org Furthermore, the electronic properties of the substituents on the imidazole ring affect the nucleophilicity and stability of the carbene and its intermediates. scripps.edu For example, electron-donating groups generally increase the nucleophilicity of the NHC. The acidity of the precursor imidazolium salt, which is a key factor in the in situ generation of the carbene, is also influenced by the N-substituents. acs.org
Strategies for Enhancing Catalytic Efficiency and Selectivity
The efficiency and selectivity of catalytic processes utilizing N-heterocyclic carbenes derived from precursors like this compound can be significantly enhanced through several strategic approaches. These strategies focus on the modification of the catalyst structure, optimization of reaction conditions, and the use of additives or co-catalysts.
Catalyst Modification:
The structure of the NHC itself is a primary determinant of its catalytic performance. Key modifications include:
Steric Hindrance: The introduction of bulky substituents on the nitrogen atoms of the imidazole ring, such as the tert-butyl group in this compound, can enhance selectivity by sterically directing the approach of substrates to the catalytic center. acs.orgnih.gov This is crucial in asymmetric catalysis where controlling the stereochemical outcome is paramount.
Electronic Effects: The electronic properties of the substituents on the imidazole ring influence the nucleophilicity of the carbene. Electron-donating groups increase the carbene's nucleophilicity, which can accelerate the initial attack on the carbonyl group. The pKa of the imidazolium precursor is also affected by these substituents, which in turn influences the ease of carbene generation. acs.org
Chiral Scaffolds: For enantioselective transformations, chiral NHCs are employed. These are typically synthesized from chiral starting materials, incorporating chirality into the backbone of the imidazole ring or in the N-substituents. While this compound is achiral, it can be a component of more complex chiral catalyst systems. nih.govnih.gov
Optimization of Reaction Conditions:
Fine-tuning the reaction parameters is a critical strategy for improving catalytic outcomes.
Solvent Effects: The choice of solvent can have a profound impact on reaction rates and selectivity. In some cases, solvent-free conditions have been shown to be highly effective, reducing the required catalyst loading and simplifying purification. nih.govacs.org Aqueous media can also be employed, particularly with appropriately designed catalysts, offering a greener alternative to organic solvents. nih.govurfu.ru
Temperature Control: Reaction temperature can influence the rate of competing side reactions. Lowering the temperature can sometimes enhance enantioselectivity in asymmetric processes, albeit potentially at the cost of a lower reaction rate. acs.org
Use of Additives and Co-catalysts:
The addition of other chemical species to the reaction mixture can also serve to enhance catalytic efficiency and selectivity.
Co-catalysts: In certain reactions, a co-catalyst can work in concert with the NHC. For example, in some oxidative processes, a specific oxidant is required to regenerate the catalyst or to drive the reaction towards the desired product. nih.gov
The following table summarizes some strategies and their effects on NHC-catalyzed reactions, which are applicable to systems involving the NHC derived from this compound.
| Strategy | Effect | Example Reaction(s) |
| Increased Steric Bulk on NHC | Enhanced selectivity, potential for higher enantioselectivity in asymmetric variants. | Benzoin Condensation, Stetter Reaction |
| Solvent-Free Conditions | Reduced catalyst loading, simplified workup, environmentally friendly. | Benzoin Condensation |
| Use of Chiral NHC Precursors | Enables enantioselective synthesis of chiral products. | Asymmetric Benzoin Condensation, Asymmetric Stetter Reaction |
| Optimization of Base | Controls the concentration of the active carbene, influencing reaction rate. | General NHC Catalysis |
| Temperature Adjustment | Can improve selectivity, particularly enantioselectivity. | Asymmetric Catalysis |
By systematically applying these strategies, the catalytic potential of this compound, through its corresponding NHC, can be maximized for a wide range of organic transformations.
Mechanistic Investigations of Chemical Processes Involving 1 Tert Butyl 4 Ethyl 1h Imidazole
Mechanistic Insights into Synthetic Reactions
While specific mechanistic studies for 1-(tert-Butyl)-4-ethyl-1H-imidazole are not extensively documented, its formation can be understood by examining well-established synthetic routes for substituted imidazoles. These pathways offer a framework for proposing plausible mechanisms for its synthesis.
The construction of the 1,4-disubstituted imidazole (B134444) core of this compound can be envisioned through several multicomponent reaction strategies. One of the most classic and adaptable methods is the Debus-Radziszewski imidazole synthesis, which involves the reaction of a 1,2-dicarbonyl compound, an aldehyde, and an amine. wikipedia.org
A plausible pathway for forming the target molecule would adapt this method. The key components would be:
A 1,2-dicarbonyl compound that provides the C4-C5 backbone, such as 1-hydroxy-2-butanone or a related precursor.
An aldehyde to furnish the C2 carbon of the imidazole ring, such as formaldehyde.
A primary amine, specifically tert-butylamine (B42293), to introduce the bulky substituent at the N1 position.
The reaction likely proceeds in a stepwise manner. Initially, the dicarbonyl compound condenses with tert-butylamine and ammonia (B1221849) (which can be used as a source for the second nitrogen or be generated in situ) to form a diimine intermediate. This intermediate then undergoes cyclization with the aldehyde, followed by an oxidation or dehydration step to yield the aromatic imidazole ring. wikipedia.org
Another viable approach involves the reaction of α-haloketones with amidines. For this compound, this would require a custom amidine derived from tert-butylamine. More modern methods often employ metal-catalyzed or Brønsted acid-catalyzed multicomponent reactions that offer high regioselectivity and functional group tolerance. organic-chemistry.orgacs.orgrsc.org For instance, a reaction could be designed from precursors like vinyl azides, aldehydes, and tert-butylamine under Brønsted acid catalysis. organic-chemistry.orgacs.org
Table 1: Proposed Precursors for the Synthesis of this compound via a Modified Debus-Radziszewski Pathway
| Role in Imidazole Ring | Precursor Compound | Chemical Structure |
| C4-C5 and Ethyl Group | 1-Hydroxy-2-butanone | CH₃CH₂C(=O)CH₂OH |
| C2 | Formaldehyde | CH₂O |
| N1 and tert-Butyl Group | tert-Butylamine | (CH₃)₃CNH₂ |
| N3 | Ammonia | NH₃ |
Catalysts and reagents are crucial for guiding the reaction toward the desired imidazole product, often influencing reaction rates and regioselectivity.
Brønsted Acids: In many modern imidazole syntheses, Brønsted acids like benzoic acid or trifluoroacetic acid are employed as catalysts. organic-chemistry.orgacs.org Their primary role is to activate the reactants. For example, in a reaction involving an aldehyde and an amine, the acid protonates the carbonyl oxygen of the aldehyde, increasing its electrophilicity and facilitating the nucleophilic attack by the amine to form an imine in situ. acs.org In pathways involving azirine intermediates generated from vinyl azides, the Brønsted acid activates the azirine ring for nucleophilic attack. acs.org
Metal Catalysts: Copper salts (e.g., CuCl₂, Cu(OAc)₂) are frequently used in imidazole synthesis. rsc.orgorganic-chemistry.org In reactions involving isocyanides or enamines, copper catalysts can promote key steps like imine formation, C-H activation, and cyclization. organic-chemistry.org For instance, a copper catalyst can facilitate the oxidative cyclization of an enamine with an azide (B81097) source to form the imidazole ring. organic-chemistry.org
Bases: In syntheses starting from 4(5)-substituted imidazoles, a base is required to deprotonate the imidazole N-H, allowing for N-alkylation. nih.govresearchgate.net The choice of base, such as potassium carbonate (K₂CO₃) or potassium hydroxide (B78521) (KOH), and solvent can influence the regioselectivity of the alkylation (i.e., whether the alkyl group attaches to N1 or N3 of the tautomeric system). researchgate.net For introducing the tert-butyl group onto a pre-formed 4-ethylimidazole ring, a strong base would be necessary to deprotonate the imidazole, followed by reaction with a tert-butylating agent.
Based on established mechanisms for imidazole synthesis, several key intermediates can be proposed for the formation of this compound.
In the Debus-Radziszewski pathway , the reaction between the dicarbonyl compound and the amines (tert-butylamine and ammonia) first leads to the formation of an α-amino ketone and subsequently a diimine intermediate . The transition state for the initial condensation involves the nucleophilic attack of the amine on the activated carbonyl carbon. The subsequent cyclization step involves the condensation of this diimine with an aldehyde. wikipedia.org
In a Brønsted acid-catalyzed multicomponent reaction involving a vinyl azide, an aldehyde, and an amine, the mechanism is proposed to initiate with the formation of an imine from the aldehyde and amine. acs.org Concurrently, the vinyl azide rearranges to a 2H-azirine , which is then activated by the Brønsted acid. The key step is the nucleophilic attack of the imine on the activated azirine, leading to a series of ring-opened intermediates that ultimately cyclize and aromatize to the final 1,2,5-trisubstituted imidazole product. acs.org
Table 2: Potential Intermediates in Imidazole Ring Formation
| Proposed Pathway | Key Intermediate | Description |
| Debus-Radziszewski | Diimine | Formed from the condensation of a 1,2-dicarbonyl and two amine molecules. |
| Brønsted Acid-Catalyzed MCR | 2H-Azirine | Generated from a vinyl azide precursor, acts as an electrophile. |
| Brønsted Acid-Catalyzed MCR | Imine | Formed in situ from an aldehyde and an amine, acts as a nucleophile. |
| General Synthesis | α-Aminoketone | A common intermediate in syntheses involving dicarbonyls and amines. rsc.org |
Mechanistic Aspects of Catalytic Applications
N-substituted imidazoles, including derivatives like this compound, are precursors to N-heterocyclic carbenes (NHCs) and can themselves act as chiral Lewis base catalysts in asymmetric synthesis. acs.orgrsc.org
Chiral imidazole derivatives are powerful tools in asymmetric organocatalysis, functioning primarily as nucleophilic Lewis bases. rsc.orgchinesechemsoc.org When a chiral derivative related to this compound is used, the mechanism typically involves the formation of a reactive, covalently-bound intermediate.
For example, in an asymmetric acylation reaction, the sp²-hybridized nitrogen atom of the imidazole ring acts as a nucleophile, attacking the acylating agent (e.g., an acid anhydride (B1165640) or acyl chloride). acs.orgchinesechemsoc.org This forms a chiral N-acylimidazolium ion as a key intermediate. This intermediate is highly electrophilic and activates the acyl group for transfer to a nucleophilic substrate. The stereochemical outcome of the reaction is dictated by the chiral environment created by the catalyst's framework, which directs the approach of the substrate to the activated acyl group. The bulky tert-butyl group and the ethyl group would play a significant role in defining the steric environment around the catalytic nitrogen center, thereby influencing enantioselectivity. acs.orgchinesechemsoc.org
The presence of even trace amounts of Brønsted acids can have a profound impact on the mechanism and selectivity of reactions catalyzed by imidazole derivatives. lsu.edursc.org An adventitious Brønsted acid, such as HCl from an acyl chloride reagent or trace water, can influence the catalytic cycle in several ways.
The acid can protonate the catalytically active nitrogen of the imidazole, forming an imidazolium (B1220033) salt. This deactivates the catalyst by preventing it from acting as a nucleophile. However, in some cases, Brønsted acids can act as co-catalysts. For instance, in a dual-catalyst system, a Brønsted acid can activate the substrate by protonating it, making it more susceptible to attack by the nucleophile. rsc.org
In asymmetric catalysis, an acid can alter the conformation of the catalyst or the key intermediates. For example, the protonation of an N-acylimidazolium intermediate could change its reactivity or its interaction with the substrate, potentially eroding the enantioselectivity of the transformation. Mechanistic studies have shown that in some systems, the Brønsted acid can engage in hydrogen bonding with the catalyst or intermediates, altering the transition state geometry and thereby affecting the stereochemical outcome. lsu.edu Therefore, controlling the presence of acidic impurities is critical for achieving high selectivity and reproducibility in these catalytic systems.
Deuteration Studies for Elucidating Mechanistic Pathways (e.g., C5 position H/D exchange)
Deuteration, the substitution of a hydrogen atom (H) with its heavier isotope deuterium (B1214612) (D), serves as a powerful tool in mechanistic chemistry to trace reaction pathways and understand the kinetics of chemical transformations. In the context of this compound, hydrogen/deuterium (H/D) exchange studies, particularly at the C5 position, provide critical insights into the reactivity of the imidazole ring and the mechanisms of electrophilic substitution and C-H activation processes.
The imidazole ring possesses three carbon atoms (C2, C4, and C5) with varying electron densities and, consequently, different susceptibilities to electrophilic attack and deprotonation. The C5 position is of particular interest due to its role in various chemical transformations and its potential for selective functionalization.
Base-Catalyzed H/D Exchange
One common method to probe the acidity of C-H bonds and elucidate reaction mechanisms is through base-catalyzed H/D exchange. In this process, a base abstracts a proton from the imidazole ring, forming a transient carbanionic intermediate, which is then quenched by a deuterium source, such as deuterated water (D₂O) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). nih.gov The rate of this exchange provides a quantitative measure of the kinetic acidity of the C-H bond.
For this compound, the presence of the electron-donating tert-butyl and ethyl groups influences the electron density distribution within the imidazole ring. These groups tend to increase the electron density at all positions, but their electronic and steric effects can lead to differential reactivity.
Table 1: Hypothetical H/D Exchange Rates at Different Positions of this compound
| Position | Relative Rate of H/D Exchange | Plausible Rationale |
| C2 | Moderate | The C2 proton is generally the most acidic in imidazoles due to the inductive effect of the two adjacent nitrogen atoms. |
| C4 | Low | The ethyl group at this position precludes H/D exchange. |
| C5 | Moderate to High | The C5 proton's acidity is influenced by the adjacent nitrogen and the electronic effects of the substituents. Its accessibility compared to the sterically hindered C2 position might enhance its relative rate of exchange under certain conditions. |
This table is based on general principles of imidazole reactivity and is for illustrative purposes.
Mechanistic investigations using deuteration can help to confirm the proposed pathways. For instance, if a reaction is believed to proceed via a C5-lithiated intermediate, performing the reaction in a deuterated solvent and observing deuterium incorporation at the C5 position of the product would provide strong evidence for this mechanism.
Transition Metal-Catalyzed C-H Activation
In recent years, transition metal-catalyzed C-H activation has emerged as a powerful strategy for the direct functionalization of unactivated C-H bonds. researchgate.net Deuteration studies are instrumental in understanding the mechanism of these complex catalytic cycles. For imidazoles, metals like palladium, rhodium, and nickel have been employed to catalyze C-H arylation, alkenylation, and other coupling reactions. rsc.orgjst.go.jpelsevierpure.comnih.gov
A key step in many proposed catalytic cycles is the concerted metalation-deprotonation (CMD) or oxidative addition pathway, where the metal catalyst breaks the C-H bond. By conducting these reactions in the presence of a deuterium source, it is possible to determine if the C-H bond cleavage is a reversible step. If deuterium is incorporated into the starting material at the position of C-H activation, it suggests that the C-H cleavage is reversible.
Table 2: Potential Deuterium Incorporation in a Hypothetical Palladium-Catalyzed C5-Arylation of this compound
| Observation | Mechanistic Implication |
| Deuterium incorporation at the C5 position of the unreacted starting material. | The C-H activation step is reversible. The palladium catalyst can abstract the C5 proton and then return a deuteron (B1233211) from the solvent pool. |
| No deuterium incorporation in the starting material, but the product is deuterated at positions other than C5. | Suggests potential side reactions or alternative mechanistic pathways not involving direct C5 activation. |
| Kinetic Isotope Effect (KIE) observed when comparing the reaction rates of the deuterated and non-deuterated starting material. | A significant KIE (kH/kD > 1) would indicate that the C-H bond cleavage is the rate-determining step of the reaction. |
This table illustrates how deuteration studies can be used to probe the mechanism of a transition metal-catalyzed reaction.
Structure Reactivity Relationships and Design Considerations
Impact of the N1-tert-Butyl Group on Molecular Architecture and Reactivity
The N1-tert-butyl group is a defining feature of the molecule, significantly influencing its physical and chemical properties through both steric and electronic contributions.
Steric Hindrance and its Influence on Reaction Pathways and Selectivity
The most pronounced effect of the N1-tert-butyl group is the significant steric bulk it introduces around the N1 and adjacent C2 and C5 positions of the imidazole (B134444) ring. This steric hindrance plays a critical role in dictating the molecule's reactivity and the selectivity of its reactions.
Shielding of Reaction Sites: The voluminous nature of the tert-butyl group physically obstructs the approach of reagents to the N1 and C2 positions. This shielding can prevent or slow down reactions that would typically occur at these sites in less substituted imidazoles. For instance, coordination with metal centers or attack by large electrophiles at the C2 position can be significantly impeded.
Direction of Substitution: The steric hindrance can be leveraged to direct incoming reagents to other, more accessible positions on the imidazole ring, thereby enhancing regioselectivity in functionalization reactions. In many cases, reactions are guided towards the C5 position, which is less sterically encumbered.
Electronic Effects of the tert-Butyl Moiety
While its steric influence is dominant, the tert-butyl group also exerts electronic effects on the imidazole ring. As an alkyl group, it acts as a weak electron-donating group through two primary mechanisms:
Inductive Effect (+I): The sp³-hybridized carbon atoms of the tert-butyl group are less electronegative than the sp²-hybridized nitrogen of the imidazole ring, leading to a slight push of electron density into the ring system.
These electron-donating properties can slightly raise the energy levels of molecular orbitals. For instance, in other heterocyclic systems, the introduction of tert-butyl groups has been shown to raise the energy of the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov This subtle electronic contribution can modulate the nucleophilicity and basicity of the imidazole ring.
Influence of the C4-Ethyl Group on Electronic Properties and Molecular Interactions
The ethyl group at the C4 position, while smaller than the tert-butyl group, also plays a significant role in defining the molecule's electronic landscape and its interactions with its environment.
Contribution to Electron Density Distribution
Similar to the tert-butyl group, the C4-ethyl group is an alkyl substituent that functions as an electron-donating group (EDG). studypug.comwikipedia.orgquora.com
A comparison of the electronic effects of the two alkyl groups is summarized in the table below.
| Substituent | Position | Primary Electronic Effect | Consequence |
| tert-Butyl | N1 | Weak Electron Donation (+I, Hyperconjugation) | Modulates ring basicity and orbital energies |
| Ethyl | C4 | Electron Donation (+I) | Increases electron density and nucleophilicity of the ring |
Modulation of Solubility and Intermolecular Forces
The presence of two alkyl groups significantly impacts the molecule's solubility and how it interacts with other molecules.
Solubility: The tert-butyl and ethyl groups are nonpolar, hydrocarbon moieties. Their presence increases the lipophilicity (fat-solubility) of the molecule. Consequently, 1-(tert-Butyl)-4-ethyl-1H-imidazole is expected to have greater solubility in nonpolar organic solvents (like hexane or toluene) and lower solubility in polar solvents like water, compared to unsubstituted imidazole. libretexts.org
Intermolecular Forces: The primary intermolecular forces for this molecule would be van der Waals forces (specifically London dispersion forces). The bulky and irregularly shaped alkyl groups can disrupt efficient crystal lattice packing, potentially leading to a lower melting point compared to more planar, unsubstituted imidazoles. mdpi.com While the imidazole ring contains nitrogen atoms capable of acting as hydrogen bond acceptors, the bulky substituents may sterically hinder these interactions. libretexts.orgacs.org
Regioselectivity in Further Functionalization of this compound
The regioselectivity of further chemical modifications to this compound is a direct consequence of the combined steric and electronic effects of its substituents. In electrophilic substitution reactions, the most probable sites of attack are the carbon atoms of the imidazole ring (C2, C5). nih.govglobalresearchonline.netslideshare.net
C2 Position: This position is electronically deactivated by the adjacent pyridine-like N3 atom but can be susceptible to attack by strong nucleophiles or undergo deprotonation/metalation. However, in this specific molecule, the C2 position is severely sterically hindered by the adjacent N1-tert-butyl group, making electrophilic attack at this site highly unlikely.
C5 Position: This position is activated by the electron-donating C4-ethyl group. Crucially, it is the most sterically accessible carbon on the ring, being shielded on one side by the ethyl group but relatively open on the other.
C4 Position: This position is already substituted.
Therefore, for most functionalization reactions, particularly electrophilic aromatic substitution, the C5 position is the most favored site for attack. This is due to the optimal balance of electronic activation from the neighboring ethyl group and significantly lower steric hindrance compared to the C2 position. This predictable regioselectivity is a key feature for the rational design of synthetic pathways involving this compound. rsc.org
The following table summarizes the factors influencing regioselectivity.
| Ring Position | Steric Factors | Electronic Factors | Predicted Reactivity (Electrophilic Attack) |
| C2 | Highly hindered by N1-tert-butyl group | Adjacent to two N atoms | Very Low |
| C5 | Moderately accessible | Activated by adjacent C4-ethyl group | High (Most favored site) |
Comparative Analysis with Other Alkylated Imidazoles
The reactivity and catalytic performance of this compound are best understood through a comparative lens, juxtaposing its properties with those of simpler N-alkylated imidazoles, such as N-methylimidazole. This analysis hinges on the interplay of steric and electronic effects imparted by the substituents on the imidazole ring.
Comparison of Reactivity and Catalytic Performance with N-Methyl and other N-Alkyl Imidazoles
The substitution of a methyl group with a bulky tert-butyl group at the N-1 position, along with the presence of an ethyl group at the C-4 position, significantly influences the molecule's role as a nucleophile and a catalyst.
Reactivity:
The primary factor governing the difference in reactivity between this compound and N-methylimidazole is steric hindrance. The tert-butyl group, with its large spatial footprint, sterically shields the nucleophilic N-3 nitrogen atom. This steric congestion impedes the approach of electrophiles, thereby reducing the rate of reactions where the imidazole acts as a direct nucleophile. In contrast, the smaller methyl group in N-methylimidazole presents a much lower steric barrier, allowing for more facile interaction with substrates.
One study on the hydrosilylation of ketimines using imidazole-based catalysts found that the initial rate of the reaction catalyzed by an N-methylimidazole derivative was approximately four times faster than that of the corresponding N-tert-butylimidazole derivative acs.org. This observation strongly supports the concept of steric hindrance from the tert-butyl group diminishing the catalytic activity.
Catalytic Performance:
In catalysis, where the imidazole moiety often acts as a base or a nucleophilic catalyst, the steric bulk of the N-tert-butyl group can have a profound effect on performance. For reactions that are sensitive to steric crowding around the active site, this compound would be expected to exhibit lower catalytic efficiency compared to N-methylimidazole or other less sterically hindered N-alkyl imidazoles.
However, the electronic effects of the alkyl substituents also play a crucial role. Both the tert-butyl and ethyl groups are electron-donating. This inductive effect increases the electron density on the imidazole ring, enhancing the basicity and nucleophilicity of the N-3 nitrogen. While the steric hindrance of the tert-butyl group is a dominant factor in reducing reaction rates, its electron-donating nature partially counteracts this by making the nitrogen atom a stronger nucleophile. The ethyl group at the C-4 position further contributes to this electronic enrichment.
This dual influence of steric and electronic effects can lead to different outcomes depending on the specific reaction. In cases where the substrate is small and the transition state is not overly crowded, the enhanced basicity might lead to comparable or only slightly reduced catalytic activity compared to less substituted imidazoles. Conversely, for reactions involving bulky substrates, the steric impediment is likely to be the overriding factor, resulting in significantly lower performance.
The interplay of these factors is summarized in the table below, providing a qualitative comparison of the expected properties and performance of this compound relative to N-methylimidazole and N-ethylimidazole.
| Property | N-Methylimidazole | N-Ethylimidazole | This compound |
| N-1 Substituent Size | Small | Medium | Very Large |
| C-4 Substituent | None | None | Ethyl (Medium) |
| Steric Hindrance at N-3 | Low | Moderate | High |
| Electronic Effect of N-Alkyl Group | Electron-donating (moderate) | Electron-donating (stronger) | Electron-donating (strongest) |
| Electronic Effect of C-4 Alkyl Group | N/A | N/A | Electron-donating |
| Overall Basicity (Predicted) | Good | Higher | Highest |
| Relative Catalytic Rate (Predicted for sterically sensitive reactions) | High | Moderate-High | Low |
| Relative Catalytic Rate (Predicted for sterically less sensitive reactions) | High | High | Moderate-High |
General Principles Derived from Imidazole Substitution Patterns
The study of various substituted imidazoles has led to the establishment of several general principles that govern their structure-reactivity relationships. These principles are centered on the electronic and steric consequences of substitution on the imidazole ring.
N-Alkylation:
Steric Effects: The size of the N-alkyl group is a critical determinant of catalytic activity. Increasing the steric bulk of the N-substituent generally leads to a decrease in the rate of reaction, particularly for processes where the imidazole nitrogen acts as a nucleophile. This is due to the increased difficulty for substrates to access the catalytically active N-3 atom.
Electronic Effects: N-alkyl groups are typically electron-donating, which increases the basicity of the imidazole ring. This enhanced basicity can, in principle, lead to increased catalytic activity, especially in reactions where the imidazole functions as a general base catalyst. However, this electronic enhancement is often overshadowed by the steric effects of larger alkyl groups.
C-Alkylation:
Electronic Effects: Alkyl groups on the carbon atoms of the imidazole ring (C-2, C-4, and C-5) are also electron-donating. This substitution pattern increases the electron density of the ring and, consequently, the basicity of the N-3 nitrogen. The position of the substituent matters; for instance, a substituent at C-4 will have a more direct electronic influence on the adjacent N-3 than a more distant substituent.
Steric Effects: C-alkylation also introduces steric bulk, which can influence the approach of substrates and the stability of transition states. A substituent at C-2 can significantly hinder access to the N-1 and N-3 positions, while substituents at C-4 and C-5 have a more localized steric impact. The regioselectivity of N-alkylation in unsymmetrical imidazoles is also heavily influenced by both the steric and electronic nature of the substituents already present on the ring nih.gov.
The following table summarizes the general principles derived from imidazole substitution patterns and their expected impact on catalytic performance.
| Substitution Pattern | Primary Effect | Consequence for Catalysis |
| Increasing N-Alkyl Chain Length/Branching | Increased Steric Hindrance | Decreased reaction rates, especially for sterically demanding reactions. May improve selectivity in some cases by favoring the approach of smaller substrates. |
| Electron-Donating N-Alkyl Groups | Increased Basicity | Potential for increased catalytic activity in base-catalyzed reactions, though often outweighed by steric effects. |
| C-Alkylation (e.g., at C-4) | Increased Basicity and Local Steric Hindrance | Can enhance catalytic activity through increased basicity, but may also moderately hinder substrate binding depending on the size of the substituent and the substrate. |
| Electron-Withdrawing Groups on the Ring | Decreased Basicity | Generally leads to a decrease in catalytic activity for reactions where the imidazole acts as a base or nucleophile. |
In the case of this compound, the combination of a highly sterically demanding group at N-1 and an electron-donating group at C-4 creates a unique catalytic profile. The dominant steric hindrance from the tert-butyl group is expected to make it a less active catalyst than smaller N-alkyl imidazoles in many applications. However, the combined electron-donating effects of both alkyl groups result in a highly basic imidazole ring, which could be advantageous in specific catalytic contexts where steric hindrance is less of a concern.
Future Research Directions and Perspectives
Development of Greener and More Sustainable Synthetic Routes
The future synthesis of 1-(tert-butyl)-4-ethyl-1H-imidazole will likely focus on the adoption of greener and more sustainable methodologies. Traditional multi-step syntheses of substituted imidazoles often involve harsh reagents and generate significant waste. Future research should prioritize the development of one-pot syntheses and the use of environmentally benign solvents and catalysts.
Recent advancements in the synthesis of N-alkylated imidazoles have showcased the use of acidic zeolite catalysts in continuous flow reactors, a method that offers simple work-up procedures and the potential for solvent reuse, with water being the only byproduct. thalesnano.com The application of ultrasound-assisted synthesis is another promising green approach that has been shown to accelerate the formation of imidazole (B134444) derivatives with high yields and purity in shorter reaction times. nih.govresearchgate.net Furthermore, the use of ionic liquids as both solvent and catalyst presents an eco-friendly alternative for the synthesis of disubstituted imidazoles. tandfonline.com Researchers could explore adapting these greener protocols for the large-scale, regioselective synthesis of this compound. rsc.orgresearchgate.netacs.org A key challenge will be to achieve high regioselectivity to favor the 1,4-disubstituted product over other isomers.
Table 1: Comparison of Potential Green Synthetic Routes
| Synthetic Approach | Potential Advantages for this compound Synthesis | Key Challenges |
|---|---|---|
| Zeolite Catalysis in Flow | High throughput, easy product isolation, catalyst reusability, reduced waste. thalesnano.com | Achieving high regioselectivity, potential for reactor clogging. researchgate.net |
| Ultrasonic Irradiation | Faster reaction rates, high yields, energy efficiency. nih.gov | Scale-up feasibility, maintaining precise temperature control. |
| Ionic Liquid-Mediated Synthesis | Recyclable solvent/catalyst system, mild reaction conditions. tandfonline.com | Cost of ionic liquids, product separation from the ionic liquid. |
| One-Pot Multi-Component Reactions | Atom economy, reduced purification steps, operational simplicity. nih.gov | Controlling regioselectivity, identifying suitable catalysts. |
Rational Design of Enhanced Catalytic Systems Based on this compound Scaffold
The rational design of catalysts is a cornerstone of modern chemistry. For this compound, this involves its use as a precursor to N-heterocyclic carbenes (NHCs), which are powerful organocatalysts and ligands for transition metals. The bulky tert-butyl group at the N1 position can be expected to impart significant steric hindrance around the resulting carbene carbon, while the ethyl group at the C4 position can fine-tune the electronic properties of the imidazole ring.
Future research should focus on the systematic design and synthesis of a library of catalysts derived from this imidazole. This could involve the preparation of various metal complexes (e.g., with rhodium, gold, copper) and the evaluation of their performance in a range of organic transformations. acs.orgrsc.orgacs.org The design of chiral bicyclic imidazole catalysts based on a similar structural framework has shown promise in asymmetric catalysis, suggesting a potential avenue for developing enantioselective catalysts from this compound. acs.org The development of supramolecular catalysts based on imidazole derivatives is another exciting frontier, where self-assembly can create enzyme-like catalytic pockets. sciopen.com
Advanced Mechanistic Investigations Using State-of-the-Art Spectroscopic and Computational Tools
A deep understanding of reaction mechanisms is crucial for the optimization of catalytic processes. Future investigations into the catalytic applications of this compound-derived catalysts should employ a combination of advanced spectroscopic techniques and computational modeling.
In-situ spectroscopic methods such as Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy can provide real-time information on the formation and transformation of catalytic intermediates. mdpi.commdpi.comacs.org For instance, the charge-transfer complexes formed between imidazole derivatives and various acceptors can be characterized spectrophotometrically to understand the electronic interactions at play. nih.gov
Computational studies, particularly using Density Functional Theory (DFT), will be invaluable for elucidating reaction pathways, transition states, and the influence of the tert-butyl and ethyl substituents on the catalyst's reactivity and selectivity. acs.orghw.ac.ukrsc.orgrsc.orgresearchgate.net Such computational investigations have already been successfully applied to understand the reactivity of NHC-metal complexes and to explain the stereoselectivity in NHC-catalyzed reactions. acs.orgrsc.org
Table 2: Spectroscopic and Computational Tools for Mechanistic Studies
| Technique | Information Gained | Relevance to this compound Catalysts |
|---|---|---|
| In-situ FTIR/NMR Spectroscopy | Identification of reaction intermediates and monitoring reaction kinetics. mdpi.commdpi.comacs.org | Understanding the role of the NHC in the catalytic cycle. |
| UV-Vis Spectroscopy | Studying electronic transitions and charge-transfer complex formation. nih.gov | Probing the electronic properties of the catalyst and its interactions with substrates. |
| Density Functional Theory (DFT) | Calculation of reaction energy profiles, transition state geometries, and electronic structures. hw.ac.ukresearchgate.net | Predicting catalyst performance and guiding the rational design of improved catalysts. |
| X-ray Crystallography | Determination of the precise three-dimensional structure of catalysts and catalyst-substrate complexes. | Providing a static picture of the catalyst for correlation with its dynamic behavior. |
Computational Screening and Prediction of Novel Derivatives with Tailored Reactivity
The power of computational chemistry can be harnessed not only for mechanistic understanding but also for the predictive design of new catalysts. High-throughput computational screening can be employed to evaluate a virtual library of derivatives of this compound. By systematically varying the substituents on the imidazole ring, it is possible to predict how these changes will affect the steric and electronic properties of the resulting NHC and, consequently, its catalytic performance.
Machine learning models can be trained on experimental and computational data to establish quantitative structure-activity relationships (QSAR). nih.gov These models can then predict the performance of new, unsynthesized catalyst candidates, thereby accelerating the discovery of catalysts with tailored reactivity for specific applications. chemistryviews.orgoulu.finih.gov For example, a machine learning approach has been successfully used to predict the photovoltaic performance of imidazole-based organic dyes, demonstrating the potential of these methods in materials discovery. nih.gov
Integration with Emerging Areas of Chemical Science and Technology
The future applications of this compound and its derivatives are not limited to traditional batch catalysis. There are significant opportunities to integrate these compounds into emerging areas of chemical science and technology.
One such area is flow chemistry . The development of continuous flow processes for reactions catalyzed by imidazole-derived NHCs could offer advantages in terms of safety, scalability, and process control. thalesnano.comresearchgate.netuc.ptnih.gov The immobilization of these catalysts on solid supports would further enhance their utility in flow systems, allowing for easy separation and reuse.
Another promising direction is the use of NHCs derived from this compound in materials science . NHCs are known to form strong bonds with metal surfaces, making them excellent ligands for functionalizing nanoparticles and surfaces. rsc.orgnih.govrsc.orgnih.gov This could lead to the development of novel materials with applications in areas such as sensing, electronics, and biomedicine. The π-stacking ability of imidazole-based molecules also presents opportunities for creating molecular junctions with interesting electronic properties. rsc.org
Finally, the design of supramolecular assemblies and metal-organic frameworks (MOFs) incorporating the this compound motif could lead to new porous materials with tailored catalytic or gas sorption properties. sciopen.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
